N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine
Overview
Description
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.40 g/mol . This compound is primarily used in scientific research and is known for its unique structure, which includes a benzofuran ring and a cycloheptanamine moiety .
Preparation Methods
The synthesis of N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine typically involves several steps:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Methoxy Group: A methoxy group is introduced at the 7th position of the benzofuran ring through methylation reactions.
Attachment of the Cycloheptanamine Moiety: The final step involves the attachment of the cycloheptanamine moiety to the benzofuran ring through an ethyl linkage.
Chemical Reactions Analysis
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity.
Pathways Involved: It affects multiple biochemical pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine can be compared with other benzofuran derivatives:
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cyclohexanamine: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cyclopentanamine: This compound features a cyclopentane ring.
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cyclooctanamine: This compound has a cyclooctane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the methoxy group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13(19-15-9-5-3-4-6-10-15)17-12-14-8-7-11-16(20-2)18(14)21-17/h7-8,11-13,15,19H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCFVVYIQNIKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)NC3CCCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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